2-methyl-1H-indol-4-amine

Description

Properties

IUPAC Name |

2-methyl-1H-indol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDSHAHBYKPZHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-methyl-1H-indol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-1H-indol-4-amine is a heterocyclic aromatic amine belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds, including neurotransmitters like serotonin. As a substituted indole, this compound holds potential as a building block in the synthesis of novel therapeutic agents. Its chemical properties, including reactivity and potential biological interactions, are of significant interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed hypothetical experimental protocols for its synthesis, and a visualization of a relevant biological signaling pathway.

Chemical Properties

Due to the limited availability of direct experimental data for this compound, the following table summarizes its fundamental chemical identity and predicted physicochemical properties. These predicted values offer a valuable starting point for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | N/A |

| Molecular Weight | 146.19 g/mol | N/A |

| CAS Number | 182234-10-2 | [1] |

| Predicted XLogP3 | 1.5 | Predicted |

| Predicted Hydrogen Bond Donor Count | 2 | Predicted |

| Predicted Hydrogen Bond Acceptor Count | 2 | Predicted |

| Predicted Rotatable Bond Count | 1 | Predicted |

| Predicted Topological Polar Surface Area | 42.8 Ų | Predicted |

| Predicted pKa (most basic) | 5.3 (Amine) | Predicted |

| Predicted pKa (most acidic) | 17.5 (Indole NH) | Predicted |

Experimental Protocols

While specific literature detailing the synthesis of this compound is scarce, its preparation can be reasonably proposed through established methodologies for indole synthesis. Two plausible synthetic routes are outlined below.

Method 1: Fischer Indole Synthesis followed by Reduction

This approach involves the formation of the indole ring system from a substituted phenylhydrazine and a ketone, followed by the reduction of a nitro group to the desired amine.

Step 1: Synthesis of 2-methyl-4-nitro-1H-indole

The Fischer indole synthesis is a classic and versatile method for preparing indoles.[2][3][4] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2][3][4]

-

Reactants: (4-nitrophenyl)hydrazine and acetone.

-

Catalyst: A Brønsted acid (e.g., polyphosphoric acid (PPA), sulfuric acid) or a Lewis acid (e.g., zinc chloride).[4]

-

Procedure:

-

To a stirred solution of (4-nitrophenyl)hydrazine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol), add acetone (1.1 eq).

-

Carefully add the acid catalyst portion-wise, maintaining the temperature below 40°C.

-

Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice-water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude 2-methyl-4-nitro-1H-indole by recrystallization or column chromatography.

-

Step 2: Reduction of 2-methyl-4-nitro-1H-indole to this compound

The reduction of the nitro group to an amine is a common transformation in organic synthesis.

-

Reducing Agents: Several reagents can be employed for this reduction, including:

-

Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate).

-

Metal-based Reductants: Tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid or with a catalytic amount of HCl.[5]

-

-

General Procedure (using SnCl₂):

-

Dissolve 2-methyl-4-nitro-1H-indole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (e.g., 4-5 eq).

-

Add concentrated hydrochloric acid and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a strong base (e.g., concentrated NaOH solution) until the solution is alkaline.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

-

Method 2: Reductive Cyclization of a Substituted o-Nitrotoluene

This method involves the construction of the indole ring from a suitably substituted aromatic precursor.

-

Starting Material: A plausible precursor would be 1-methyl-2-nitro-3-(2-oxopropyl)benzene. The synthesis of this precursor would involve standard aromatic chemistry.

-

Reaction: The reductive cyclization is typically carried out using a reducing agent that can simultaneously reduce the nitro group and facilitate the cyclization.

-

General Procedure:

-

Dissolve the ortho-nitro precursor in a suitable solvent (e.g., acetic acid or ethanol).

-

Add a reducing agent, such as iron powder with a catalytic amount of hydrochloric acid.[5]

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the mixture and filter it through a pad of celite to remove the metal salts.

-

Neutralize the filtrate with a base and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Potential Signaling Pathway Involvement

Indole derivatives are well-known to interact with various biological targets, particularly serotonin (5-hydroxytryptamine, 5-HT) receptors, due to their structural similarity to the endogenous ligand serotonin.[6] The 5-HT₂A receptor, a G-protein coupled receptor (GPCR), is a prominent target for many psychoactive indole-containing compounds.[7] Activation of the 5-HT₂A receptor initiates a complex intracellular signaling cascade.

Caption: Generalized 5-HT2A Receptor Signaling Pathway.

The binding of an agonist, such as potentially this compound, to the 5-HT₂A receptor leads to a conformational change that activates the associated Gq/11 G-protein.[7][8] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ diffuses through the cytoplasm to stimulate the release of calcium ions (Ca²⁺) from intracellular stores.[7] Both DAG and increased intracellular Ca²⁺ levels act together to activate protein kinase C (PKC), which then phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.[7]

Conclusion

This compound represents a valuable, yet under-characterized, chemical entity for synthetic and medicinal chemistry. While experimental data on its specific properties are limited, established synthetic routes for related indole compounds provide a solid foundation for its preparation. The structural similarity of this molecule to known serotonergic ligands suggests its potential interaction with serotonin receptors, such as the 5-HT₂A receptor, making it an interesting candidate for further investigation in the context of neuropharmacology and drug discovery. The information presented in this guide serves as a foundational resource for researchers aiming to explore the synthesis, properties, and potential biological activities of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. synarchive.com [synarchive.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. msudenver.edu [msudenver.edu]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. 5-HT2A_receptor [bionity.com]

2-methyl-1H-indol-4-amine structure and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-1H-indol-4-amine, a substituted indole derivative, holds potential as a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, including neurotransmitters, alkaloids, and pharmaceuticals. The presence of a methyl group at the 2-position and an amine group at the 4-position of the indole ring offers unique opportunities for chemical modification and exploration of structure-activity relationships. This technical guide provides a comprehensive overview of the available information on the structure, molecular weight, and other physicochemical properties of this compound, along with a discussion of general synthetic strategies and the broader biological context of aminoindoles.

Chemical Structure and Molecular Properties

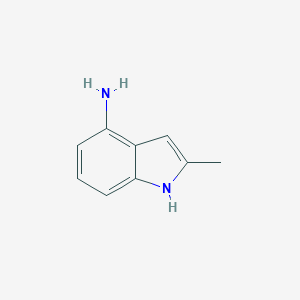

The chemical structure of this compound is characterized by a bicyclic system consisting of a benzene ring fused to a pyrrole ring, with a methyl substituent at the C2 position and an amino group at the C4 position.

Molecular Structure:

Structure of this compound

| Property | Value | Source |

| CAS Number | 182234-10-2 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀N₂ | [4][5] |

| Molecular Weight | 146.19 g/mol | [5] |

| Purity | 98% (as available from suppliers) | [6] |

| Physical State | Not available | [6] |

| Boiling Point | Not available | [6] |

| Melting Point | Not available | |

| Solubility | Not available | |

| Storage | Room temperature | [5] |

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, based on established methods for the synthesis of substituted indoles, a plausible synthetic route can be proposed. A common and versatile method is the Fischer indole synthesis.

Proposed Synthetic Workflow (Fischer Indole Synthesis):

Generalized Fischer Indole Synthesis Workflow

Detailed Methodological Steps (Hypothetical):

-

Formation of the Phenylhydrazone: (3-Nitrophenyl)hydrazine would be reacted with acetone in the presence of a catalytic amount of acid (e.g., acetic acid) in a suitable solvent like ethanol. The reaction mixture would be stirred, typically at room temperature, until the formation of the corresponding phenylhydrazone is complete, which can be monitored by thin-layer chromatography (TLC).

-

Fischer Indole Synthesis: The isolated phenylhydrazone would then be subjected to cyclization under acidic conditions. This can be achieved using a variety of acids, such as sulfuric acid, polyphosphoric acid, or Lewis acids like zinc chloride. The mixture is typically heated to facilitate the[1][1]-sigmatropic rearrangement and subsequent cyclization to form the indole ring. This step would yield 2-methyl-4-nitro-1H-indole.

-

Reduction of the Nitro Group: The final step involves the reduction of the nitro group at the 4-position to an amine. This is a standard transformation in organic synthesis and can be accomplished using various reducing agents. Common methods include the use of tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Purification: The final product, this compound, would be purified using standard laboratory techniques such as extraction, followed by column chromatography or recrystallization to obtain the compound in high purity.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the scientific literature detailing the biological activity or the precise signaling pathways modulated by this compound. However, the broader class of indole derivatives is known to exhibit a wide range of pharmacological properties, and this compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

The indole nucleus is a core component of many biologically active molecules and is often considered a "privileged scaffold" in medicinal chemistry. The amino group at the 4-position provides a handle for further chemical modifications, allowing for the generation of a library of derivatives for screening against various biological targets.

Potential Areas of Pharmacological Interest:

-

Neurotransmitter Receptor Modulation: The structural similarity of the indole core to serotonin suggests that derivatives of this compound could potentially interact with serotonin receptors or other neurotransmitter systems in the central nervous system.

-

Enzyme Inhibition: Many indole-containing compounds are known to be potent inhibitors of various enzymes, such as kinases, which are critical in cell signaling pathways. The specific substitution pattern of this compound could be explored for the development of targeted enzyme inhibitors.

-

Antimicrobial and Antiviral Agents: The indole scaffold is present in several natural and synthetic compounds with antimicrobial and antiviral activities.

Illustrative Signaling Pathway Involving Indole Derivatives (General):

While no specific pathway for this compound is known, the following diagram illustrates a generalized kinase signaling pathway, a common target for indole-based inhibitors in drug development.

Generalized Kinase Signaling Pathway Targeted by Indole Derivatives

Conclusion

This compound is a chemical entity with significant potential for the development of novel, biologically active compounds. While specific experimental data on its physical properties and biological functions are currently limited in the public domain, its structural features make it an attractive starting point for medicinal chemistry campaigns. The general synthetic strategies outlined in this guide provide a foundation for its preparation in a laboratory setting. Further research into the synthesis of its derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this indole scaffold. Professionals in drug development are encouraged to consider this molecule as a versatile building block for creating new chemical entities targeting a range of diseases.

References

Spectroscopic data for 2-methyl-1H-indol-4-amine (NMR, IR, Mass Spec).

Technical Guide: Spectroscopic Analysis of 2-methyl-1H-indol-4-amine

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds, such as constitutional isomers and other substituted indoles. Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data for related indole derivatives and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 7.9 - 8.1 | br s | 1H | N1-H | Chemical shift can be variable and the peak may be broad.[1] |

| ~ 6.9 - 7.1 | t | 1H | H6 | Expected to be a triplet due to coupling with H5 and H7. |

| ~ 6.5 - 6.7 | d | 1H | H5 | Expected to be a doublet. |

| ~ 6.3 - 6.5 | d | 1H | H7 | Expected to be a doublet. |

| ~ 6.2 | s | 1H | H3 | A singlet is expected for the proton at the 3-position. |

| ~ 3.5 - 4.5 | br s | 2H | N4-H₂ | Broad singlet, chemical shift is concentration-dependent.[1] |

| ~ 2.4 | s | 3H | C2-CH₃ | A sharp singlet is characteristic of the N-methyl group.[1] |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 140 - 145 | C4 | Carbon bearing the amino group, expected to be downfield. |

| ~ 135 - 138 | C7a | Quaternary carbon. |

| ~ 134 - 136 | C2 | Carbon with the methyl substituent. |

| ~ 125 - 128 | C3a | Quaternary carbon. |

| ~ 120 - 122 | C6 | Aromatic CH. |

| ~ 105 - 110 | C5 | Aromatic CH. |

| ~ 103 - 108 | C7 | Aromatic CH. |

| ~ 98 - 102 | C3 | Aromatic CH. |

| ~ 12 - 15 | C2-CH₃ | Methyl carbon. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~ 3450 & 3350 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Characteristic of a primary aromatic amine (two bands).[2][3][4] |

| ~ 3300 | Medium, Broad | N-H Stretch | Indole N-H. |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch | |

| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch | Methyl group C-H stretching. |

| ~ 1620 | Strong | N-H Bend (Scissoring) | Primary amine N-H bending vibration.[3][4] |

| ~ 1580 | Medium | C=C Stretch | Aromatic ring stretching. |

| ~ 1335 - 1250 | Strong | C-N Stretch | Aromatic amine C-N stretching.[4] |

| ~ 910 - 665 | Broad, Strong | N-H Wag | Out-of-plane bending for the primary amine.[4] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Ionization Mode: Electron Ionization - EI)

| m/z | Ion | Notes |

| 146 | [M]⁺ | Molecular ion peak. |

| 131 | [M - CH₃]⁺ | Loss of the methyl group. |

| 130 | [M - NH₂]⁺ | Loss of the amino group. |

| 119 | [M - HCN]⁺ | A common fragmentation pathway for indoles involves the loss of hydrogen cyanide. |

| 104 | Further fragmentation. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may need to be optimized.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is around 4-5 cm.[5]

-

-

Data Acquisition:

-

Record ¹H NMR and ¹³C NMR spectra on a spectrometer, for instance, a 500 MHz instrument.[6]

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

FT-IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[7]

-

Using a pipette, apply a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.[7]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment first.

-

Then, run the analysis of the sample to obtain the infrared spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation:

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

The sample is vaporized in the injector and separated on the GC column based on volatility and interaction with the stationary phase.[9]

-

Following separation, the components enter the mass spectrometer.

-

Use Electron Ionization (EI) at 70 eV, which is a standard method for generating fragment-rich and reproducible mass spectra for small molecules.[10]

-

The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a substituted indole derivative like this compound.

References

- 1. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. wikieducator.org [wikieducator.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uoguelph.ca [uoguelph.ca]

- 9. Sample preparation GC-MS [scioninstruments.com]

- 10. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier of Substituted Indoleamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoleamine scaffold, a privileged structure in medicinal chemistry, forms the backbone of a vast array of biologically active molecules, including the endogenous neurotransmitter serotonin and the neurohormone melatonin. Chemical modification of the indoleamine core has given rise to a diverse class of substituted indoleamines with a wide spectrum of pharmacological activities. These compounds have garnered significant interest for their potential therapeutic applications in a range of disorders, from neuropsychiatric conditions like depression and anxiety to metabolic diseases and cancer.[1][2][3]

This technical guide provides an in-depth exploration of the biological activity of substituted indoleamines. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their effects.

Quantitative Pharmacological Data

The biological activity of substituted indoleamines is exquisitely sensitive to the nature and position of substituents on the indole ring and the ethylamine side chain. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of a selection of substituted tryptamines at key serotonin (5-HT) and melatonin (MT) receptors, as well as their inhibitory activity against indoleamine 2,3-dioxygenase (IDO1).

Table 1: Binding Affinities (Ki, nM) of Substituted Tryptamines at Serotonin Receptors and Transporter

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | SERT | Reference(s) |

| N,N-Dimethyltryptamine (DMT) | 128 | 347 | 234 | >10,000 | [4] |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 16 | 64.4 | - | 3300 | [5] |

| Psilocin (4-HO-DMT) | - | 4.6 | 1.1 | - | [2] |

| N,N-Diethyltryptamine (DET) | 15.5 | 114 | - | 3100 | [5] |

| 5-Methoxy-N,N-diethyltryptamine (5-MeO-DET) | 15.5 | 114 | - | 3100 | [5] |

| N,N-Dipropyltryptamine (DPT) | 18.2 | 196 | - | 4500 | [5] |

| 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-MIPT) | 30.6 | 196 | - | 4500 | [5] |

| 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) | - | 20.3 | 2.5 | - | [2] |

Note: '-' indicates data not available in the cited sources.

Table 2: Functional Potency (EC50, nM) and Efficacy (% of 5-HT) of Substituted Tryptamines at 5-HT2A Receptors

| Compound | EC50 (nM) | Emax (% of 5-HT) | Assay Type | Reference(s) |

| Psilocin (4-HO-DMT) | 8.1 | 100 | Calcium Mobilization | [2] |

| 4-HO-MET | 17.0 | 100 | Calcium Mobilization | [6] |

| 4-AcO-DMT | 120 | 79.2 | Calcium Mobilization | [2][6] |

| 5-MeO-DMT | 203 | 70 | Phosphoinositide Hydrolysis | [7] |

| N,N-Dimethyltryptamine (DMT) | - | - | Phosphoinositide Hydrolysis | [8] |

Note: '-' indicates data not available in the cited sources.

Table 3: Inhibitory Potency (IC50/EC50, µM) of Indoleamine-based IDO1 Inhibitors

| Compound | IC50/EC50 (µM) | Assay Type | Reference(s) |

| 1-Methyl-DL-Tryptophan | >100 | Cellular (HeLa) | [9] |

| Epacadostat (INCB024360) | 0.072 | Enzymatic | [10] |

| Imidazothiazole Derivative | <5 | Cellular | [11] |

Structure-Activity Relationships (SAR)

The extensive research into substituted indoleamines has revealed key structural features that govern their affinity and functional activity at various biological targets.

-

Serotonin 5-HT2A Receptors: Activation of the 5-HT2A receptor is the primary mechanism underlying the psychoactive effects of classic hallucinogens.[1][12]

-

Indole Ring Substitutions: Substitution at the 4- and 5-positions of the indole ring significantly influences 5-HT2A receptor activity. A 4-hydroxyl group (as in psilocin) generally confers high potency.[2] A 5-methoxy group (as in 5-MeO-DMT) also enhances affinity.[5]

-

N-Alkyl Substituents: The nature of the substituents on the terminal amine plays a crucial role. N,N-dialkylation is common, with smaller alkyl groups (methyl, ethyl) often favoring higher potency. Increasing the size of the N-alkyl groups can sometimes decrease potency at 5-HT2C receptors while increasing efficacy at 5-HT2B receptors.[2][6]

-

Prodrugs: O-acetylation of 4-hydroxy-N,N-dialkyltryptamines, such as in 4-AcO-DMT, reduces in vitro 5-HT2A potency but has little effect on in vivo behavioral effects, suggesting these compounds act as prodrugs that are deacetylated to their active 4-hydroxy counterparts.[2][6]

-

-

Melatonin Receptors: For melatonin receptor agonists, an indole or a bioisosteric ring system, an amide side chain, and a methoxy group (or a group with similar stereoelectronic properties) are generally characteristic features.[13][14] The position of the side chain on the indole nucleus is critical; moving it from the C3 to the N1 position can yield high-affinity agonists, while moving it to the C2 position can result in antagonists.[15]

-

Indoleamine 2,3-Dioxygenase (IDO1): The design of IDO1 inhibitors has often focused on analogues of the natural substrate, L-tryptophan.[9] Competitive inhibitors frequently feature modifications to the indole ring to prevent the enzymatic oxidation.[9] Non-competitive inhibitors, such as those with an imidazothiazole core, have also been developed.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the study of substituted indoleamines. The following sections provide methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay for Serotonin Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific serotonin receptor subtype.

-

Materials:

-

Cell membranes prepared from cells stably expressing the target human serotonin receptor (e.g., HEK293 cells).

-

Radioligand specific for the target receptor (e.g., [3H]-LSD for 5-HT2A, [3H]-8-OH-DPAT for 5-HT1A).

-

Non-labeled competing ligand for determination of non-specific binding (e.g., ketanserin for 5-HT2A).

-

Test compounds (substituted indoleamines).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Cell membranes, radioligand (at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-labeled competing ligand.

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. cAMP Functional Assay for Gs and Gi-Coupled Receptors

This assay measures the ability of a compound to stimulate (Gs-coupled) or inhibit (Gi-coupled) the production of cyclic AMP (cAMP), a key second messenger.

-

Materials:

-

Cells stably expressing the target Gs or Gi-coupled receptor (e.g., CHO-K1 cells).

-

Assay medium (e.g., MEM with supplements).

-

Forskolin (an activator of adenylyl cyclase, used to stimulate cAMP production in Gi-coupled receptor assays).

-

Test compounds.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with assay medium.

-

For Gi-coupled receptors, pre-treat the cells with forskolin to induce a baseline level of cAMP production.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

-

Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

-

3. Phosphoinositide (PI) Hydrolysis Assay for Gq-Coupled Receptors

This assay measures the accumulation of inositol phosphates, which are produced upon the activation of Gq-coupled receptors like the 5-HT2A receptor.

-

Materials:

-

Cells stably expressing the target Gq-coupled receptor (e.g., PC12 cells).

-

[3H]-myo-inositol.

-

Assay medium (e.g., inositol-free DMEM).

-

LiCl solution (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).

-

Test compounds.

-

Anion exchange chromatography columns.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Label the cells by incubating them overnight with [3H]-myo-inositol in the assay medium.

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells with LiCl solution.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., perchloric acid).

-

Extract the inositol phosphates from the cell lysates.

-

Separate the different inositol phosphates (IP1, IP2, IP3) using anion exchange chromatography.

-

Measure the radioactivity of the eluted fractions using a liquid scintillation counter.

-

Generate dose-response curves and calculate the EC50 values for the accumulation of total inositol phosphates.[16]

-

4. Indoleamine 2,3-Dioxygenase (IDO1) Inhibitor Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of IDO1.

-

Materials:

-

Recombinant human IDO1 enzyme or cell lysates from IFN-γ-stimulated cells (e.g., HeLa cells) that express IDO1.

-

L-Tryptophan (substrate).

-

Assay buffer.

-

Cofactors and reducing agents (e.g., ascorbic acid, methylene blue).

-

Test compounds.

-

Detection reagent for kynurenine (the product of the IDO1 reaction), which can be colorimetric or fluorometric.

-

-

Procedure:

-

In a 96-well plate, add the IDO1 enzyme or cell lysate.

-

Add serial dilutions of the test compounds.

-

Initiate the enzymatic reaction by adding L-tryptophan and the necessary cofactors.

-

Incubate at 37°C for a defined period.

-

Stop the reaction.

-

Add the detection reagent to quantify the amount of kynurenine produced.

-

Measure the absorbance or fluorescence.

-

Generate dose-response curves and calculate the IC50 values.[12]

-

In Vivo Assays

1. Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used behavioral assay to screen for potential antidepressant effects of novel compounds.[17][18]

-

Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Pre-test session (Day 1): Place each mouse individually into the cylinder for a 15-minute period. This initial exposure leads to a state of immobility in the subsequent test.

-

Drug Administration: Administer the test compound or vehicle at a specified time before the test session (e.g., 30-60 minutes).

-

Test session (Day 2): Place the mouse back into the cylinder for a 6-minute session.

-

Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

Data Analysis: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.[17][19]

-

2. Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[20]

-

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two closed arms.

-

Procedure:

-

Drug Administration: Administer the test compound or vehicle at a specified time before the test.

-

Test: Place the mouse in the center of the maze, facing one of the open arms.

-

Behavioral Scoring: Over a 5-minute period, record the number of entries into and the time spent in the open and closed arms.

-

Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[21]

-

Signaling Pathways and Experimental Workflows

The biological effects of substituted indoleamines are mediated through their interaction with specific receptors, which in turn activate intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

Signaling Pathways

Experimental Workflow

Conclusion

Substituted indoleamines represent a rich and pharmacologically diverse class of compounds with immense potential for therapeutic development. Their biological activities are intricately linked to their structural features, offering a fertile ground for medicinal chemistry exploration. This guide has provided a comprehensive overview of the quantitative pharmacology, structure-activity relationships, and key experimental methodologies pertinent to the study of these fascinating molecules. A thorough understanding of their interactions with various biological targets and the downstream signaling pathways they modulate is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. The continued investigation of substituted indoleamines holds the promise of delivering innovative treatments for a wide range of human diseases.

References

- 1. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. blossomanalysis.com [blossomanalysis.com]

- 13. Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders | Bentham Science [eurekaselect.com]

- 15. Design and synthesis of melatonin receptors agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lasa.co.uk [lasa.co.uk]

- 20. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]

- 21. jddtonline.info [jddtonline.info]

Potential Pharmacological Targets for 2-methyl-1H-indol-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological targets for the novel compound 2-methyl-1H-indol-4-amine. Due to the absence of direct studies on this specific molecule, this paper extrapolates potential activities based on a thorough review of structurally related 4-aminoindole and 2-methylindole derivatives. The primary aim is to equip researchers and drug development professionals with a foundational understanding of likely protein targets, relevant signaling pathways, and detailed experimental protocols to facilitate further investigation. The analysis suggests that this compound may exhibit activity as a kinase inhibitor, a G-protein coupled receptor (GPCR) ligand, or an enzyme inhibitor. This document outlines the basis for these predictions and provides the necessary methodological framework for empirical validation.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The specific substitution pattern of this compound, featuring a methyl group at the 2-position and an amino group at the 4-position, suggests several potential avenues for pharmacological intervention. The electron-donating nature of the amino group and the steric and electronic influence of the methyl group are key determinants of its potential interactions with biological macromolecules. This guide synthesizes the available information on analogous compounds to build a predictive pharmacological profile for this compound.

Predicted Pharmacological Profile

Based on the structure-activity relationships (SAR) of related indole derivatives, this compound is predicted to interact with several key classes of proteins, including protein kinases, G-protein coupled receptors, and various enzymes.

Kinase Inhibition

The 4-aminoindole and 4-azaindole scaffolds are known to be effective hinges for ATP-competitive kinase inhibitors. The amino group at the 4-position can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

-

c-Met Kinase: A series of 4-azaindole derivatives have been identified as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer. The binding mode of these inhibitors has been confirmed by X-ray crystallography, providing a structural basis for their activity[1].

-

Protein Kinase C theta (PKCθ): Thieno[2,3-b]pyridine derivatives with a 4-methyl-1H-indol-5-ylamino substituent have demonstrated potent inhibition of PKCθ, a key regulator in T-cell activation, with IC50 values in the nanomolar range[2][3]. Although the amino group is at the 5-position in these analogs, the general principle of using an amino-indole scaffold for PKCθ inhibition is established.

-

p21-activated kinase-1 (PAK1): 4-Azaindole analogs have been developed as PAK1 inhibitors with biochemical activity in the low nanomolar range[4]. These compounds demonstrated improved physicochemical properties over their indole counterparts.

-

EGFR/SRC Kinases: Novel indole derivatives have been synthesized as dual inhibitors of EGFR and SRC kinases, showing potent anticancer activity[5].

The 2-methyl group on the indole ring could potentially enhance selectivity or affinity for specific kinases by interacting with hydrophobic pockets adjacent to the ATP-binding site.

G-Protein Coupled Receptor (GPCR) Modulation

Indole derivatives are well-known ligands for various GPCRs, particularly serotonin and dopamine receptors, owing to their structural similarity to endogenous neurotransmitters.

-

Serotonin Receptors (5-HTR): 4-Aminoindole has been used as a reactant for the preparation of ligands for the serotonin transporter (SERT) and 5-HT1A receptors[6][7]. Furthermore, various indole derivatives have been developed as potent ligands for 5-HT1A, 5-HT2A, and 5-HT6 receptors[8][9][10]. The specific substitution pattern of this compound makes it a candidate for investigation at these receptors.

-

Dopamine Receptors (DR): 7-Azaindole derivatives with an aminomethyl group at the 3-position have shown high affinity and selectivity for the dopamine D4 receptor[11]. While structurally distinct, this highlights the potential of amino-indoles and their bioisosteres to target dopamine receptors.

Enzyme Inhibition

The indole nucleus is a versatile scaffold for the development of inhibitors for a wide range of enzymes.

-

Nitric Oxide Synthase (NOS): 2-Amino-4-methylpyridine has been identified as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), with an IC50 of 6 nM for the murine enzyme[12]. This compound, while not an indole, shares the 4-amino-methyl substitution pattern on a nitrogen-containing aromatic ring, suggesting a potential for similar interactions.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX): 4-Aminoindole has been used in the synthesis of COX-2 and LOX inhibitors[6][7].

-

Other Enzymes: The 4-aminoindole scaffold has also been utilized in the development of inhibitors for bacterial thymidylate synthase, HIV protease, and 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1)[6][7].

Quantitative Data on Structurally Related Compounds

To provide a quantitative basis for the predicted activities of this compound, the following table summarizes the inhibitory activities of structurally related compounds against their respective targets.

| Compound/Scaffold | Target | Activity | Reference |

| Thieno[2,3-b]pyridine-5-carbonitrile with 4-methyl-5-indolylamine | PKCθ | IC50 = 16 nM | [2] |

| 4-Azaindole analog | PAK1 | Ki < 10 nM | [4] |

| 2-Amino-4-methylpyridine | murine iNOS | IC50 = 6 nM | [12] |

| 2-Amino-4-methylpyridine | human recombinant iNOS | IC50 = 40 nM | [12] |

| 2-Amino-4-methylpyridine | human recombinant nNOS | IC50 = 100 nM | [12] |

| 2-Amino-4-methylpyridine | human recombinant eNOS | IC50 = 100 nM | [12] |

| Novel Indole Derivative 16 | EGFR | IC50 = 1.026 µM | [5] |

| Novel Indole Derivative 16 | SRC Kinase | IC50 = 0.002 µM | [5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to validate the predicted pharmacological targets of this compound.

Kinase Inhibition Assays

4.1.1. General Biochemical Kinase Inhibition Assay [1][13]

This protocol outlines a typical workflow for determining the in vitro inhibitory activity of a compound against a purified kinase.

-

Materials and Reagents:

-

Purified recombinant kinase of interest (e.g., c-Met, PKCθ, PAK1).

-

Specific peptide substrate for the kinase.

-

This compound.

-

ATP.

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

-

96-well or 384-well plates.

-

Plate reader capable of luminescence detection.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1-2%).

-

Add the test compound dilutions to the wells of the assay plate. Include a vehicle control (DMSO only) and a no-inhibitor control.

-

Add the kinase solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for compound-kinase interaction.

-

Initiate the kinase reaction by adding a solution of the peptide substrate and ATP. The ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

-

Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

-

4.1.2. Cellular Kinase Inhibition Assay

This protocol assesses the ability of the compound to inhibit the kinase in a cellular context.

-

Materials and Reagents:

-

Cell line expressing the target kinase.

-

Cell culture medium and supplements.

-

This compound.

-

Stimulant to activate the kinase pathway (if necessary).

-

Lysis buffer.

-

Antibodies for Western blotting (phospho-specific and total protein).

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo).

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time.

-

If required, stimulate the cells to activate the target kinase.

-

Lyse the cells and collect the protein lysates.

-

Perform Western blotting to detect the phosphorylation status of the kinase or its downstream substrate. Use a total protein antibody as a loading control.

-

In a parallel plate, perform a cell viability assay to assess the cytotoxicity of the compound.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot to determine the extent of phosphorylation inhibition.

-

Plot the inhibition of phosphorylation against the compound concentration to determine the cellular IC50 value, after normalizing for any cytotoxic effects.

-

GPCR Binding Assays

4.2.1. Radioligand Binding Assay [6][14]

This protocol is used to determine the binding affinity (Ki) of a compound for a specific GPCR through competitive displacement of a known radioligand.

-

Materials and Reagents:

-

Cell membranes expressing the GPCR of interest (e.g., 5-HT1A, D4 receptors).

-

Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

This compound.

-

Binding buffer (specific to the receptor).

-

Wash buffer.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the binding buffer, cell membranes, radioligand (at a concentration near its Kd), and the test compound at various concentrations.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.

-

Incubate the plate for a specific time at a defined temperature to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Enzyme Inhibition Assays

4.3.1. Nitric Oxide Synthase (NOS) Inhibition Assay [12]

This assay measures the conversion of L-arginine to L-citrulline to determine NOS activity.

-

Materials and Reagents:

-

Purified NOS enzyme (iNOS, nNOS, or eNOS).

-

L-[14C]arginine.

-

NOS assay buffer.

-

Cofactors (NADPH, FAD, FMN, BH4).

-

This compound.

-

Dowex AG 50WX-8 resin (Na+ form).

-

Scintillation fluid.

-

-

Procedure:

-

Prepare various concentrations of this compound.

-

In reaction tubes, combine the assay buffer, cofactors, and the test compound.

-

Add the purified NOS enzyme and pre-incubate.

-

Initiate the reaction by adding L-[14C]arginine.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Apply the reaction mixture to columns containing Dowex resin to separate L-[14C]citrulline from unreacted L-[14C]arginine.

-

Elute the L-[14C]citrulline and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of NOS inhibition for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be modulated by this compound and a general workflow for its pharmacological characterization.

Caption: Predicted inhibition of a Receptor Tyrosine Kinase signaling pathway.

Caption: General workflow for pharmacological characterization.

Conclusion

While direct experimental data for this compound is currently unavailable, this technical guide provides a robust, evidence-based framework for initiating its pharmacological investigation. The structural features of the molecule strongly suggest potential interactions with kinases, GPCRs, and various enzymes. The provided quantitative data from closely related analogs and the detailed experimental protocols offer a clear path forward for researchers to elucidate the precise biological activities of this novel compound. Further studies are warranted to confirm these predicted targets and to explore the full therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Second generation 4-(4-methyl-1H-indol-5-ylamino)-2-phenylthieno[2,3-b]pyridine-5-carbonitrile PKCtheta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [rjraap.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. superchemistryclasses.com [superchemistryclasses.com]

- 13. benchchem.com [benchchem.com]

- 14. multispaninc.com [multispaninc.com]

2-Methyl-1H-indol-4-amine: An In-Depth Technical Guide to a Tryptamine Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-1H-indol-4-amine as a structural analog of tryptamine. While specific quantitative pharmacological data for this compound is not extensively available in the public domain, this document extrapolates its potential properties based on the well-established pharmacology of related tryptamine derivatives. This guide covers the core chemical structure, potential synthesis routes, and the probable molecular targets and signaling pathways, including serotonin (5-HT) receptors and Trace Amine-Associated Receptor 1 (TAAR1). Detailed, generalized experimental protocols for synthesis, receptor binding assays, and functional assays are provided to guide future research and characterization of this and similar molecules. All quantitative data presented is for structurally related and well-characterized tryptamine analogs to provide a comparative context for researchers.

Introduction

Tryptamine and its derivatives represent a broad class of monoamine alkaloids that exhibit a wide range of biological activities, primarily through their interaction with the central and peripheral nervous systems.[1] The core tryptamine scaffold, an indole ring connected to an ethylamine side chain, is a privileged structure in neuropharmacology, serving as the backbone for the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and numerous psychoactive compounds.[2] The substitution on the indole ring and the ethylamine side chain can significantly modulate the pharmacological profile of these molecules.[1]

This compound is a tryptamine analog characterized by a methyl group at the 2-position and an amino group at the 4-position of the indole ring. This substitution pattern distinguishes it from endogenous tryptamines and classic psychedelic compounds, suggesting a unique pharmacological profile that warrants investigation. This guide aims to provide a foundational understanding of this compound for researchers and drug development professionals by contextualizing its potential pharmacology within the broader landscape of tryptamine analogs.

Chemical Structure and Properties

The chemical structure of this compound is defined by the IUPAC name this compound. Its core is the indole bicyclic system, with key substitutions that are expected to influence its steric and electronic properties, and consequently, its interaction with biological targets.

Molecular Structure:

Potential Synthesis Routes

Generalized Experimental Protocol: Reductive Cyclization

This protocol is a generalized procedure based on common methods for preparing substituted 4-aminoindoles and should be adapted and optimized for the specific synthesis of this compound.[3][4]

Step 1: Acetyl Protection of the Amino Group

-

2-methyl-3-nitroaniline is reacted with acetic anhydride, typically in a solvent like acetonitrile, under heating to protect the amino group as an acetamide.

Step 2: Cyclization to form the Indoline Ring

-

The resulting N-(2-methyl-3-nitrophenyl)acetamide is reacted with a cyclizing agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like DMF, often in the presence of a base like pyrrolidine, to form the 4-nitroindoline intermediate.

Step 3: Reduction of the Nitro Group and Aromatization

-

The 4-nitroindoline is then subjected to reduction to convert the nitro group to an amine. A common method is using a reducing agent like iron powder in the presence of an acid such as hydrochloric acid in a solvent mixture like ethanol and water. This step also facilitates the aromatization to the indole ring, yielding this compound.

Purification:

-

The final product would be purified using standard techniques such as column chromatography on silica gel.

Potential Pharmacological Profile

The pharmacological activity of this compound is predicted to be primarily mediated by its interaction with serotonin (5-HT) receptors and Trace Amine-Associated Receptor 1 (TAAR1), consistent with the pharmacology of other tryptamine analogs.

Serotonin (5-HT) Receptor Interactions

Tryptamines are well-known to act as agonists at various 5-HT receptors, with the 5-HT2A receptor being a key target for the psychedelic effects of many analogs.[5] The affinity and efficacy at different 5-HT receptor subtypes are highly dependent on the substitution pattern of the tryptamine scaffold.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Tryptamine Analogs at Human Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT2C |

| Serotonin | 3.1 | 12.6 | 5.0 |

| Psilocin (4-HO-DMT) | 129 | 47 | 37 |

| DMT | 118 | 65 | 39 |

Data is illustrative and compiled from various sources for comparative purposes. Specific values for this compound are not available.

Trace Amine-Associated Receptor 1 (TAAR1) Interactions

TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines, including tryptamine.[6] Activation of TAAR1 can modulate monoaminergic neurotransmission, and TAAR1 agonists are being investigated for their therapeutic potential in various neuropsychiatric disorders.[7] It is plausible that this compound acts as a TAAR1 agonist.

Table 2: Functional Activity (EC50, nM) of Selected Tryptamines at Human TAAR1

| Compound | EC50 (nM) |

| Tryptamine | ~1500 |

| β-Phenylethylamine | ~100 |

Data is illustrative and compiled from various sources for comparative purposes. Specific values for this compound are not available.

Signaling Pathways

The interaction of tryptamine analogs with their target receptors, primarily GPCRs like the 5-HT receptors and TAAR1, initiates intracellular signaling cascades.

Serotonin Receptor Signaling

Activation of 5-HT2A receptors, which are Gq-coupled, typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).

References

- 1. Substituted tryptamine [wikipedia.jakami.de]

- 2. Some pharmacological effects of a series of tryptamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAAR1 - Wikipedia [en.wikipedia.org]

- 7. Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

A Comprehensive Technical Review of 4-Aminoindole Derivatives: Synthesis, Pharmacological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and its ability to bind to a wide range of biological targets.[1][2] Among its many isomers, the 4-aminoindole core has emerged as a particularly valuable building block for the development of novel therapeutic agents.[3] Its unique structural and electronic properties allow for diverse chemical modifications, leading to compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3] This technical guide provides an in-depth review of the recent literature on 4-aminoindole derivatives, focusing on their synthesis, biological evaluation, and the experimental methodologies employed.

Synthesis of the 4-Aminoindole Core

The preparation of the 4-aminoindole scaffold is a critical first step in the synthesis of its derivatives. Various synthetic strategies have been developed, ranging from classical multi-step procedures to more modern, divergent approaches.

A Key Industrial Preparation Method

A widely applied method for the industrial production of 4-aminoindole starts from 2-methyl-3-nitroaniline.[4] The process involves three main steps: acetyl protection of the amine, a cyclization reaction to form the indole ring, and a final reduction of the nitro group to yield the desired 4-amino functionality.[4] This technology is noted for being simple and suitable for mass production.[4]

Detailed Experimental Protocol: Synthesis of 4-Aminoindole[4]

-

Step 1: Preparation of N-(2-methyl-3-nitrophenyl)acetamide (Compound 3)

-

To a 5L three-necked flask, add 2-methyl-3-nitroaniline (1000g, 6.57mol) and acetonitrile (2500mL).

-

Under mechanical stirring, add acetic anhydride (807g, 7.90mol).

-

Heat the mixture to 90°C and allow it to react for 2 hours.

-

Monitor the reaction completion using HPLC.

-

After completion, cool the mixture to room temperature and pour it into frozen water, leading to the precipitation of a large amount of solid.

-

Collect the solid by suction filtration, wash the filter cake with cold water, and dry to obtain the product (1240g, 97% yield).

-

-

Step 2: Preparation of 4-Nitroindole (Compound 4) The patent provides the reactants (Compound 3 and DMF dimethylacetal) but omits specific quantities and conditions in the provided abstract.

-

Step 3: Preparation of 4-Aminoindole (Compound 1) The patent indicates that 4-nitroindole is reduced using iron powder and hydrochloric acid, but specific procedural details are not fully described in the abstract.

Modern Synthetic Approaches

More recent research has focused on developing divergent and tandem reactions to create a variety of 4-aminoindoles with free amine groups. One such process involves an oxidative dearomatization, an imine exchange, a cascade 1,4-addition/cyclization/aromatization, and a selective deprotection, allowing for the synthesis of diverse derivatives.[5]

Pharmacological Applications and Biological Activity

4-Aminoindole derivatives have been investigated for a wide range of therapeutic applications, owing to their ability to interact with various biological targets.[1][3]

Kinase Inhibitors

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The 4-aminoindole and its bioisostere, 4-azaindole, have proven to be effective scaffolds for designing potent kinase inhibitors.[6][7][8][9]

-

c-Met Kinase: Derivatives of N-nitrobenzenesulfonyl-4-azaindole have been identified as potent inhibitors of c-Met kinase, a key driver in many cancers.[9]

-

p21-Activated Kinase-1 (PAK1): A series of 4-azaindole-containing compounds were developed as PAK1 inhibitors with the goal of improving physicochemical properties over an earlier indole-based series.[8] The azaindole core successfully lowered lipophilicity while maintaining potent PAK1 inhibition.[8]

-

Phosphodiesterase Type 4 (PDE4): A novel series of aminodiazepinoindoles demonstrated potent and selective inhibition of PDE4, an enzyme involved in inflammatory pathways.[10] Compound CI-1044 was particularly effective at inhibiting TNFα release in vitro and showed in vivo activity in models of eosinophil recruitment and TNFα production.[10]

Table 1: Selected 4-Aminoindole and Azaindole Derivatives as Kinase Inhibitors

| Compound/Series | Target Kinase | Activity Data | Therapeutic Area | Reference |

|---|---|---|---|---|

| Aminodiazepinoindoles (e.g., CI-1044) | PDE4 | IC50 = 0.34 µM (TNFα release) | Anti-inflammatory | [10] |

| 4-Azaindole Series | c-Met Kinase | --- | Anticancer | [7] |

| 4-Azaindole Analog 5 | PAK1 | Kᵢ < 10 nM | Anticancer | [8] |

| N-nitrobenzenesulfonyl-4-azaindole 62 | c-Met Kinase | IC50 = 70 nM | Anticancer | [9] |

| N-nitrobenzenesulfonyl-4-azaindole 63 | c-Met Kinase | IC50 = 20 nM | Anticancer |[9] |

Anti-inflammatory Agents

Chronic inflammation is a key component of numerous diseases. Derivatives of 4-aminoindole have shown significant potential in modulating inflammatory responses.

A series of novel 4-indolyl-2-arylaminopyrimidine derivatives were designed and synthesized as anti-inflammatory agents for acute lung injury (ALI).[11] Several compounds showed excellent activity, with inhibition rates of IL-6 and IL-8 release ranging from 62% to 77%.[11] The lead compound, 6h, was found to inhibit the phosphorylation of p38 and ERK in the MAPK signaling pathway, thereby reducing the inflammatory cascade in an ALI mouse model.[11]

Table 2: Anti-inflammatory Activity of 4-Indolyl-2-arylaminopyrimidine Derivatives

| Compound | IL-6 Inhibition (%) | IL-8 Inhibition (%) | Cytotoxicity | Reference |

|---|---|---|---|---|

| AZD-1 (Lead) | 63% | 49% | Not significant | [11] |

| 6c | 62-77% | 65-72% | Not significant | [11] |

| 6h | 62-77% | 65-72% | Not significant |[11] |

Serotonin (5-HT) Receptor Ligands

Serotonin receptors are important targets for treating central nervous system disorders. A series of 4-nitroindole sulfonamides were prepared and evaluated for their binding to 5-HT₂ₐ and 5-HT₂𝒸 receptors.[12] Most of the synthesized compounds showed IC₅₀ values below 1µM and exhibited high selectivity for the 5-HT₂𝒸 receptor.[12]

Antimicrobial and Anticancer Activity

Other studies have explored the broader biological activities of aminoindole derivatives. One-pot condensation reactions have been used to create aminonaphthol-indole derivatives, which were screened for antioxidant, antimicrobial, antitubercular, and anticancer activities.[13] Specific compounds showed excellent antimicrobial activity with MIC values of 8 µg/mL and promising antitubercular activity with MIC values of 12.5 µg/mL.[13]

Key Experimental Protocols: Biological Assays

Reproducibility in drug discovery relies on detailed and accurate experimental protocols. Below are representative methodologies cited in the literature for evaluating 4-aminoindole derivatives.

Protocol: In Vitro Anti-inflammatory Assay (Cytokine Release)[11]

This protocol is based on the methodology used to evaluate 4-indolyl-2-arylaminopyrimidine derivatives.

-

Cell Culture: Culture Human Bronchial Epithelial (HBE) cells in an appropriate medium until they reach 80-90% confluence.

-

Cell Seeding: Seed the HBE cells into 96-well plates at a density of 1×10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with the test compounds (e.g., at a concentration of 5 µM) for 2 hours.

-

Inflammatory Stimulation: Add lipopolysaccharide (LPS) to the wells to induce an inflammatory response and incubate for another 24 hours.

-

Supernatant Collection: Centrifuge the 96-well plates and collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of inflammatory factors (e.g., IL-6, IL-8) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the inhibition rate of cytokine release for each compound relative to a vehicle control.

Protocol: In Vitro Kinase Inhibition Assay (General)

This is a generalized protocol for assessing the inhibition of a specific kinase.

-

Reagents: Prepare a reaction buffer containing the purified target kinase, a suitable substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

-

Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding the ATP solution.

-

Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

-

Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

-

Quantification: Measure the radioactivity remaining on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The 4-aminoindole scaffold continues to be a highly productive starting point for the discovery of new therapeutic agents. Its synthetic accessibility and versatility allow for the creation of large libraries of derivatives that can be tailored to interact with a wide array of biological targets. Research has demonstrated the potential of these compounds as potent and selective kinase inhibitors, anti-inflammatory agents, and CNS-active molecules. Future work will likely focus on optimizing the pharmacokinetic and safety profiles of these promising leads, leveraging advanced synthetic methods and computational modeling to design next-generation 4-aminoindole-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 5. Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]

- 10. Synthesis, structure-activity relationships, and pharmacological profile of 9-amino-4-oxo-1-phenyl-3,4,6,7-tetrahydro[1,4]diazepino[6, 7,1-hi]indoles: discovery of potent, selective phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and History of 2-Methyl-1H-indol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to interact with various biological targets have made it a "privileged scaffold" in drug discovery. Among the vast family of indole derivatives, 2-methyl-1H-indol-4-amine represents a key building block for the synthesis of more complex and biologically active molecules. The strategic placement of a methyl group at the 2-position and an amine group at the 4-position offers versatile handles for further chemical modifications, enabling the construction of diverse molecular architectures. This technical guide provides an in-depth overview of the discovery and synthetic history of this compound, with a focus on detailed experimental protocols and quantitative data.

Discovery and Historical Synthetic Context

While a singular "discovery" event for this compound is not prominently documented in the literature, its synthesis falls within the broader historical development of indole chemistry. Classic methods such as the Fischer, Leimgruber-Batcho, and Reissert indole syntheses have long provided the foundational routes to a wide array of substituted indoles.

The preparation of 4-aminoindoles, in particular, has been an area of significant interest due to their potential as intermediates in the synthesis of pharmacologically active compounds. A notable and practical synthetic route for a 4-aminoindole derivative, which can be directly adapted for this compound, is detailed in Chinese patent CN103420895A. This method starts with the readily available precursor, 2-methyl-3-nitroaniline, and proceeds through a three-step sequence involving protection, cyclization, and reduction.

Synthetic Pathway from 2-Methyl-3-nitroaniline